REACTION_CXSMILES
|
C[O:2][C:3](=[O:21])[C:4]1[C:9]([CH2:10][C:11]([O:13]C)=[O:12])=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:15][CH2:16][S:17]C(=O)C.[OH-].[K+]>CCO>[C:11]([CH2:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:15][CH2:16][SH:17])[C:4]=1[C:3]([OH:21])=[O:2])([OH:13])=[O:12] |f:1.2|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between 1 N HCl (75 mL) and EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O (100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in ether (100 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove some unidentified solid material
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CC1=C(C(=O)O)C(=CC=C1)CCS
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |